2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide
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Overview
Description
2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C8H11FN2O2S and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of an amino group, an ethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and reproduction .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway . Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, the compound indirectly disrupts DNA synthesis, leading to a halt in bacterial growth and reproduction .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the growth and reproduction of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 5-fluorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Ethylation: The amino group is ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, sulfinamides, thiols, and substituted benzene derivatives.
Scientific Research Applications
2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-5-fluorobenzene-1-sulfonamide
- 2-amino-N-ethyl-4-fluorobenzene-1-sulfonamide
- 2-amino-N-ethyl-5-chlorobenzene-1-sulfonamide
Uniqueness
2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is unique due to the specific positioning of the amino, ethyl, and fluorine groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-N-ethyl-5-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOYRBUNGDYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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